2'-Ethoxy-6'-fluoroacetophenone
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Overview
Description
2’-Ethoxy-6’-fluoroacetophenone is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the ethoxy group is attached to the second carbon and the fluoro group is attached to the sixth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Ethoxy-6’-fluoroacetophenone typically involves the reaction of 2-fluoroacetophenone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethyl group onto the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2’-Ethoxy-6’-fluoroacetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2’-Ethoxy-6’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2’-Ethoxy-6’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Ethoxy-6’-fluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation, reduction, and conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2’-Methoxy-6’-fluoroacetophenone
- 2’-Ethoxy-4’-fluoroacetophenone
- 2’-Ethoxy-6’-chloracetophenone
Uniqueness
2’-Ethoxy-6’-fluoroacetophenone is unique due to the specific positioning of the ethoxy and fluoro groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(2-ethoxy-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO2/c1-3-13-9-6-4-5-8(11)10(9)7(2)12/h4-6H,3H2,1-2H3 |
InChI Key |
UPZPBJGWHNZJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C(=O)C |
Origin of Product |
United States |
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